molecular formula C12H23NO4 B13384412 4-(Boc-amino)-5-methylhexanoic acid

4-(Boc-amino)-5-methylhexanoic acid

Cat. No.: B13384412
M. Wt: 245.32 g/mol
InChI Key: TUFIBOHQJUSMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Boc-4-amino-5-methylhexanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-4-amino-5-methylhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-4-amino-5-methylhexanoic acid.

    Protection of the Amino Group: The amino group is protected using the Boc protecting group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate (NaHCO3).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-Boc-4-amino-5-methylhexanoic acid.

Industrial Production Methods

In an industrial setting, the production of ®-Boc-4-amino-5-methylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

    Automated Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Boc-4-amino-5-methylhexanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: DCC, EDC, N-hydroxysuccinimide (NHS)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Deprotection: ®-4-amino-5-methylhexanoic acid

    Coupling: Peptides and peptide derivatives

    Substitution: Various substituted amino acid derivatives

Scientific Research Applications

®-Boc-4-amino-5-methylhexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Boc-4-amino-5-methylhexanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or agonism/antagonism.

Comparison with Similar Compounds

Similar Compounds

    (S)-Boc-4-amino-5-methylhexanoic acid: The enantiomer of ®-Boc-4-amino-5-methylhexanoic acid, which has different stereochemistry and potentially different biological activity.

    Boc-4-amino-5-methylhexanoic acid: Without specifying the chirality, this compound can exist as a racemic mixture.

    Other Boc-protected amino acids: Such as Boc-lysine, Boc-arginine, which are used in similar applications but have different side chains and properties.

Uniqueness

®-Boc-4-amino-5-methylhexanoic acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. This makes it particularly valuable in the synthesis of chiral peptides and in studies requiring enantiomerically pure compounds.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)

InChI Key

TUFIBOHQJUSMKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.